BRD4 Bromodomain Inhibition: Scaffold-Class Potency Context
Direct quantitative data for 8-(benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine are not currently available in the public domain. However, the closest published analog, compound 6 from the same core series, bears an indole-linked amine at the 6-position and demonstrates a BRD4 BD1 IC50 of 9.6 µM and a BD2 IC50 of 11.3 µM, representing a balanced pan-BET inhibitory profile [1]. This provides a reasonable class-level activity benchmark, although the specific benzyloxy and methyl substituents of the target compound are expected to alter potency and selectivity in ways that cannot be predicted without experimental confirmation. High-strength differential evidence for this exact compound is therefore currently limited.
| Evidence Dimension | BRD4 BD1 IC50 |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Analog compound 6: BD1 IC50 = 9.6 (± 2.0) µM |
| Quantified Difference | Indeterminate without target-compound data |
| Conditions | AlphaScreen in vitro assay (PerkinElmer); N = 3 independent experiments |
Why This Matters
The compound's procurement value hinges on confirming whether the benzyloxy/methyl substitution pattern retains or improves upon the micromolar BRD4 inhibition seen in close analogs, which is essential for its use in epigenetic probe development.
- [1] Kim, J.H., Lee, B.I. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci Rep 13, 10805 (2023). View Source
